

Application Notes and Protocols for Favipiravir Sodium In Vitro Plaque Reduction Assay

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Compound of Interest

Compound Name: Favipiravir sodium

Cat. No.: B15566450

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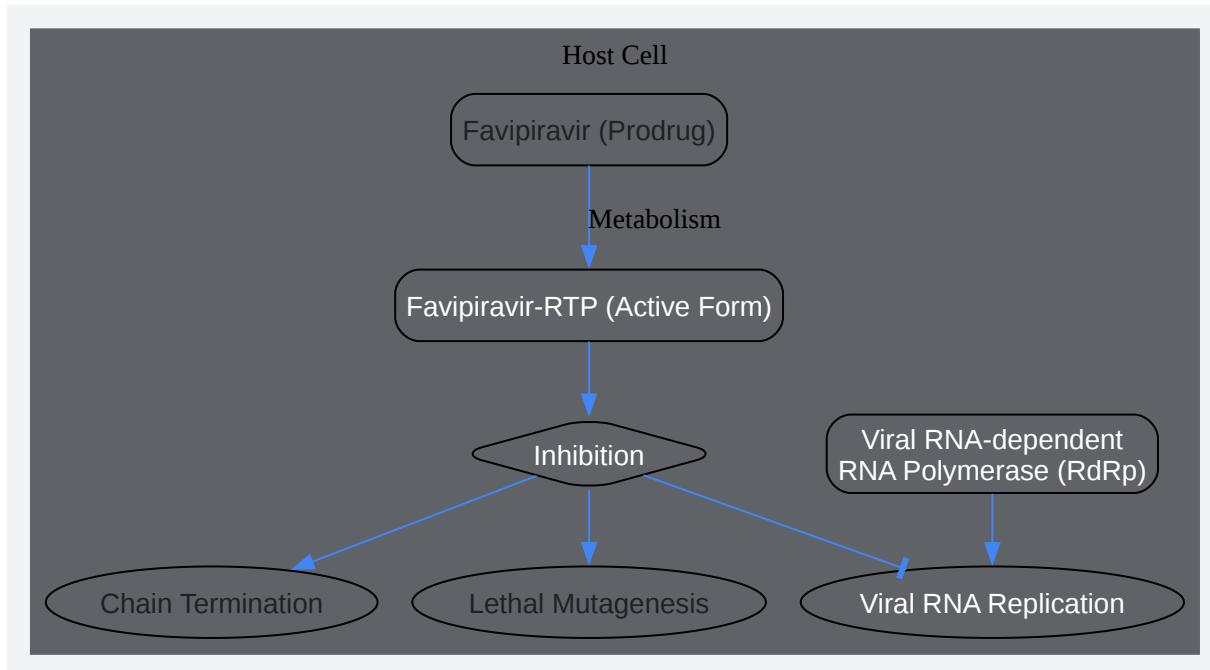
For Researchers, Scientists, and Drug Development Professionals

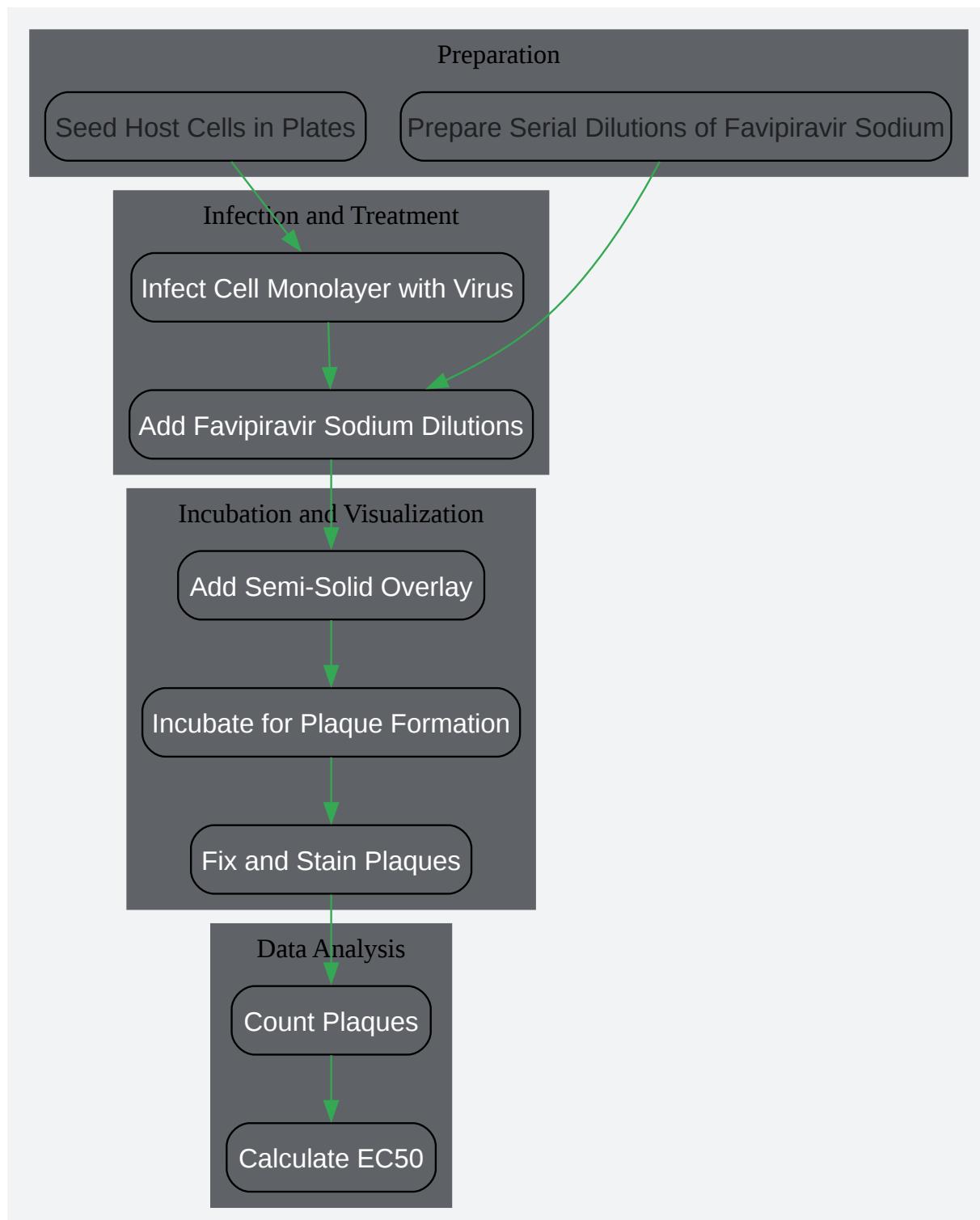
Introduction

Favipiravir, an antiviral agent, has demonstrated broad-spectrum activity against a variety of RNA viruses.^{[1][2]} It functions as a prodrug, which is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).^{[3][4]} This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many viruses.^[4] The primary mechanisms of action are believed to be the termination of the viral RNA chain and the induction of lethal mutations in the viral genome. The plaque reduction assay is a standard method for determining the in vitro antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture. These application notes provide a detailed protocol for conducting an in vitro plaque reduction assay to evaluate the antiviral activity of **favipiravir sodium**.

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that, once inside the host cell, is metabolized into its active form, favipiravir-RTP. Favipiravir-RTP then competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. By mimicking purine nucleosides, favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to two primary antiviral outcomes: termination of the RNA chain, which halts further elongation, and lethal mutagenesis, which introduces a high number of mutations into the viral genome, resulting in non-viable viral progeny.



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